molecular formula C11H11NO3 B1518015 3-(Cyclopropylcarbamoyl)benzoic acid CAS No. 852879-04-0

3-(Cyclopropylcarbamoyl)benzoic acid

Cat. No. B1518015
Key on ui cas rn: 852879-04-0
M. Wt: 205.21 g/mol
InChI Key: RIYVMGLVUQLYJB-UHFFFAOYSA-N
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Patent
US07612055B2

Procedure details

A solution of 0.3 g (1.37 mmol) N-cyclopropyl-isophthalamic acid in 10 ml THF is treated with 142 mg (3.55 mmol) NaH (60% suspension in mineral oil) and stirred at 25° C. After 2 h 0.27 ml (3.23 mmol) allylbromide is added and after 18 h the reaction is quenched with water. The mixture is acidified with 2N HCl and extracted with EtOAc. The organic phase is washed with brine, dried with sodium sulfate and evaporated to yield the title compound that is used in the next step without purification.
Quantity
0.3 g
Type
reactant
Reaction Step One
Name
Quantity
142 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
0.27 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH:4][C:5](=[O:15])[C:6]2[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=2)[C:9]([OH:11])=[O:10])[CH2:3][CH2:2]1.[H-].[Na+].[CH2:18](Br)[CH:19]=[CH2:20]>C1COCC1>[CH2:20]([N:4]([CH:1]1[CH2:3][CH2:2]1)[C:5](=[O:15])[C:6]1[CH:7]=[C:8]([CH:12]=[CH:13][CH:14]=1)[C:9]([OH:11])=[O:10])[CH:19]=[CH2:18] |f:1.2|

Inputs

Step One
Name
Quantity
0.3 g
Type
reactant
Smiles
C1(CC1)NC(C=1C=C(C(=O)O)C=CC1)=O
Name
Quantity
142 mg
Type
reactant
Smiles
[H-].[Na+]
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.27 mL
Type
reactant
Smiles
C(C=C)Br

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
stirred at 25° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is quenched with water
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc
WASH
Type
WASH
Details
The organic phase is washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried with sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(C=C)N(C(C=1C=C(C(=O)O)C=CC1)=O)C1CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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